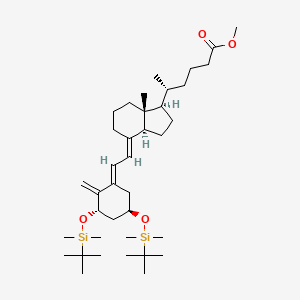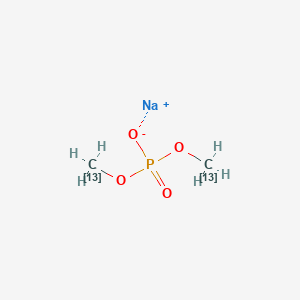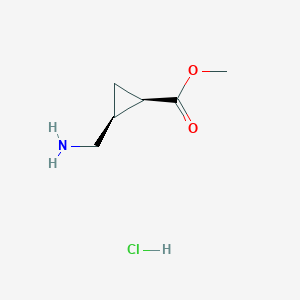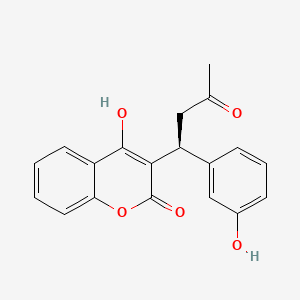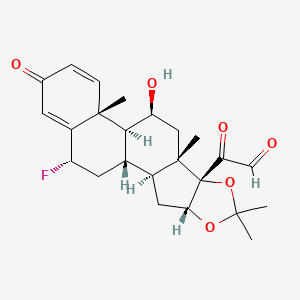
21-Dehydro Flunisolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Dehydro Flunisolide is a synthetic corticosteroid with the molecular formula C₂₄H₂₉FO₆ and a molecular weight of 432.48 g/mol . It is an impurity of the corticosteroid drug Flunisolide, commonly used in nasal sprays for allergic rhinitis. The compound is characterized by a steroid core with a fluorine atom at the 6th position and a hydroxy group at the 11th position.
Applications De Recherche Scientifique
21-Dehydro Flunisolide has several scientific research applications, including:
Respiratory Disorders:
Immunological Disorders: The compound may be used in managing immunological disorders due to its immunosuppressive and anti-inflammatory properties.
Cardiovascular Disorders:
Endocrinological Disorders: It may be used in the management of various endocrine disorders.
Gastrointestinal Disorders: Corticosteroids are commonly used in treating inflammatory bowel diseases.
Neurological Disorders:
Mécanisme D'action
Target of Action
21-Dehydro Flunisolide is a synthetic corticosteroid . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .
Mode of Action
This compound acts as a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids like this compound are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes . The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .
Biochemical Pathways
The activation of glucocorticoid receptors by this compound leads to the production of lipocortins. These proteins inhibit phospholipase A2, which controls the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes . This results in a reduction of inflammation and immune responses .
Pharmacokinetics
It is known that flunisolide, a related compound, has low oral bioavailability (67%) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The activation of glucocorticoid receptors by this compound and the subsequent biochemical reactions lead to a reduction in inflammation and immune responses . This can result in the alleviation of symptoms in conditions like allergic rhinitis and asthma .
Safety and Hazards
21-Dehydro Flunisolide is classified as toxic by ingestion . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
21-Dehydro Flunisolide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It primarily acts as a glucocorticoid receptor agonist, which means it binds to glucocorticoid receptors and activates them. This activation leads to the inhibition of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting phospholipase A2, this compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By binding to glucocorticoid receptors, this compound modulates the transcription of specific genes involved in inflammatory responses. This modulation leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . Additionally, this compound affects cellular metabolism by altering the expression of genes involved in glucose and lipid metabolism, which can impact energy production and storage within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasmThis interaction leads to the recruitment of coactivators or corepressors, which modulate the transcription of target genes . The activation of glucocorticoid receptors by this compound results in the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. Additionally, this compound can inhibit the activity of transcription factors such as NF-κB and AP-1, further reducing the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is rapidly absorbed and distributed within the body, with peak plasma concentrations reached within 10 to 30 minutes after administration . Its effects on cellular function and inflammation may take longer to manifest. Long-term studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, although its stability and degradation in different environments can influence its efficacy . In vitro and in vivo studies have demonstrated that this compound can reduce inflammation and improve respiratory function over several months of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and improves respiratory function without significant adverse effects . At higher doses, this compound can cause toxic effects, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased cortisol production and potential adrenal insufficiency . Threshold effects have been observed, where the anti-inflammatory benefits plateau at certain dosages, and increasing the dose further does not enhance the therapeutic effects but increases the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its metabolism and clearance from the body. The compound undergoes extensive first-pass metabolism in the liver, where it is converted to its active and inactive metabolites . The primary metabolic pathway involves hydroxylation and reduction reactions catalyzed by cytochrome P450 enzymes . These metabolic transformations influence the compound’s bioavailability and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the expression of genes involved in glucose and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream bound to plasma proteins, which facilitates its distribution to target tissues . Within cells, this compound can interact with specific transporters and binding proteins that influence its localization and accumulation . The compound’s lipophilic nature allows it to cross cell membranes easily, enabling its intracellular distribution and interaction with glucocorticoid receptors .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex . This complex then translocates to the nucleus, where it interacts with DNA to modulate gene expression . The subcellular localization of this compound is crucial for its activity, as it allows the compound to directly influence the transcription of target genes involved in inflammatory responses and cellular metabolism .
Méthodes De Préparation
The preparation of 21-Dehydro Flunisolide involves synthetic routes that typically include the use of fluorinated steroids as starting materials. The synthesis may involve multiple steps, including fluorination, hydroxylation, and oxidation reactions . Industrial production methods often employ crystallization techniques to obtain the desired crystalline form of the compound .
Analyse Des Réactions Chimiques
21-Dehydro Flunisolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
21-Dehydro Flunisolide shares similarities with other fluorinated corticosteroids, such as Flunisolide, Fluticasone, and Budesonide. Its uniqueness lies in its specific molecular structure, which includes a fluorine atom at the 6th position and a hydroxy group at the 11th position. This structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Similar compounds include:
Propriétés
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBAHNFRPVNIHT-XWCQMRHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
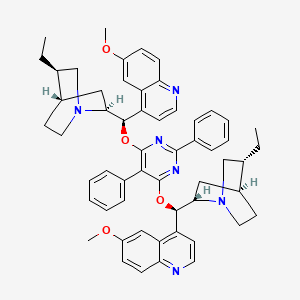
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1R-exo)- (9CI)](/img/no-structure.png)
![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)
![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)
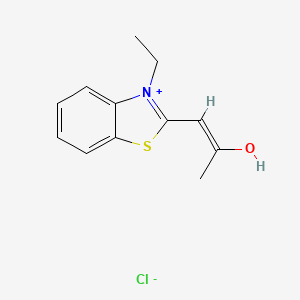
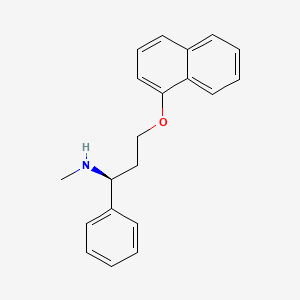
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
